REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:4][CH2:5][CH2:6][N:7]=1)[CH3:2].[CH2:8]=[O:9]>O>[OH:9][CH2:8][CH:1]([C:3]1[O:4][CH2:5][CH2:6][N:7]=1)[CH3:2]
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1OCCN1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a reaction temperature of 100° C.
|
Type
|
CUSTOM
|
Details
|
for approximately 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
The excess oxazoline reactant was removed along with water as "overheads" by fractional distillation of the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |